Absence of Smooth Muscle Inhibitory Activity Contrasts with VIP – Direct Head-to-Head Functional Comparison in Human Fallopian Tube
In a direct head-to-head in vitro organ-bath study using human fallopian tube smooth muscle strips, preproVIP 156-170, preproVIP 22-79, and preproVIP 111-122 were each tested alongside mature VIP (positive control). VIP produced a significant, concentration-dependent inhibition of spontaneous contractile activity over the range 10⁻¹⁰–10⁻⁶ M, with IC₅₀ values for VIP-mediated smooth muscle relaxation reported in the literature as 1 × 10⁻⁸ M (outer uterine myometrium) and 1 × 10⁻⁵ M (inner layer) [1][2]. By contrast, preproVIP 156-170 did not cause a significant inhibition of smooth muscle activity at any concentration tested [1]. This functional null response indicates that the C-terminal 156-170 fragment lacks the pharmacophore required for VPAC1/VPAC2 receptor activation, making it unsuitable as a VIP mimetic but valuable as a negative control or as a non-signalling probe for precursor-processing studies.
| Evidence Dimension | Inhibition of spontaneous smooth muscle contractile activity (fallopian tube) |
|---|---|
| Target Compound Data | No significant inhibition at concentrations tested (range implied: 10⁻¹⁰–10⁻⁶ M) |
| Comparator Or Baseline | VIP: significant, dose-dependent inhibition; IC₅₀ = 1 × 10⁻⁸ M (outer myometrium) to 1 × 10⁻⁵ M (inner myometrium) in human uterine smooth muscle [2] |
| Quantified Difference | Qualitative: VIP active → significant inhibition; preproVIP 156-170 inactive → no significant inhibition (functional dichotomy) |
| Conditions | In vitro organ bath; spontaneously contracting human fallopian tube smooth muscle strips; peptide concentrations 10⁻¹⁰–10⁻⁶ M |
Why This Matters
For researchers designing experiments on VIP-receptor-mediated smooth muscle relaxation, this peptide serves as a critical negative control that is structurally related to the VIP precursor but functionally silent at VPAC receptors, unlike mature VIP or PACAP.
- [1] Bredkjoer HE, Palle C, Ekblad E, Fahrenkrug J, Ottesen B. PreproVIP-derived peptides in the human female genital tract: expression and biological function. Neuropeptides. 1997;31(3):209-215. doi:10.1016/S0143-4179(97)90050-0. PMID: 9243516. View Source
- [2] Leroy MJ, Tanguy G, Vial M, Rostène W, Malassiné A, Ferré F. The effect of vasoactive intestinal peptide (VIP) on the contractile activity of human uterine smooth muscle. Clin Exp Pharmacol Physiol. 1991;18(4):205-215. doi:10.1111/j.1440-1681.1991.tb01433.x. View Source
